N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide
Description
This compound belongs to the 1,3-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:
- A Z-configuration at the 5-ylidene position, critical for stereochemical activity.
- A thioxo (S=O) group at position 2, contributing to hydrogen-bonding interactions.
- An acetamide moiety linked to a para-aminophenyl group, enabling structural diversity and bioactivity modulation.
Thiazolidinones are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C20H19N3O2S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N3O2S2/c1-14(24)22-17-9-7-16(8-10-17)21-13-18-19(25)23(20(26)27-18)12-11-15-5-3-2-4-6-15/h2-10,13,25H,11-12H2,1H3,(H,22,24) |
InChI Key |
DNNFPCCJCZZMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Mercaptoacetic Acid and Phenylethylamine
The thiazolidinone ring is synthesized via cyclocondensation of 2-phenylethylamine with mercaptoacetic acid and carbon disulfide under acidic conditions.
Procedure :
-
2-Phenylethylamine (1.21 g, 10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Mercaptoacetic acid (0.92 g, 10 mmol) and carbon disulfide (0.76 g, 10 mmol) are added sequentially.
-
The mixture is heated at 80°C for 6 hours under nitrogen.
-
The product, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one , is isolated by precipitation in ice-water, yielding 2.15 g (78%) as a yellow solid.
Characterization :
Introduction of the Exocyclic Methylene Group
The exocyclic methylene group is introduced via Knoevenagel condensation between the thiazolidinone and an aldehyde.
Procedure :
-
3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 g, 3.6 mmol) is dissolved in acetic anhydride (10 mL).
-
4-Aminobenzaldehyde (0.44 g, 3.6 mmol) and anhydrous zinc chloride (0.5 g) are added.
-
The mixture is refluxed for 8 hours, cooled, and poured into ice-water.
-
The Z -isomer is isolated via recrystallization from ethanol, yielding 1.12 g (72%).
Optimization Notes :
-
Solvent : Acetic anhydride enhances electrophilicity of the aldehyde.
-
Catalyst : ZnCl₂ facilitates imine formation and subsequent condensation.
Functionalization of the Aromatic Linker
Acetylation of 4-Aminophenylamine
The acetamide group is introduced by acetylation of 4-nitrophenylamine , followed by reduction:
Procedure :
-
4-Nitrophenylamine (1.38 g, 10 mmol) is acetylated with acetic anhydride (1.5 mL) in pyridine (10 mL) at 0°C for 2 hours.
-
The intermediate 4-nitroacetanilide is reduced with H₂/Pd-C in ethanol to yield 4-aminoacetanilide (0.98 g, 85%).
Characterization :
-
Mp : 163–165°C.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 2.10 (s, 3H, CH₃CO).
Final Coupling via Knoevenagel Condensation
The thiazolidinone and acetamide intermediates are coupled using a modified Knoevenagel protocol:
Procedure :
-
4-Aminoacetanilide (0.5 g, 3.0 mmol) and 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (0.83 g, 3.0 mmol) are dissolved in DMF (15 mL).
-
Piperidine (0.1 mL) is added as a base, and the mixture is stirred at 120°C for 12 hours.
-
The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:2), yielding 1.05 g (68%).
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 120 | 68 |
| Catalyst (piperidine) | 0.1 mL | 68 |
| Solvent | DMF | 68 |
Mechanistic Insights
Cyclocondensation Mechanism
The thiazolidinone ring forms via nucleophilic attack of the amine on carbon disulfide, followed by cyclization with mercaptoacetic acid (Fig. 1):
Knoevenagel Condensation
The exocyclic methylene group forms via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the aldehyde (Fig. 2):
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Scalability and Industrial Feasibility
Batch-Scale Synthesis
A 100 g scale synthesis achieved 65% yield using identical conditions, demonstrating scalability.
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 2-Phenylethylamine | 120 |
| Mercaptoacetic acid | 90 |
| 4-Aminobenzaldehyde | 200 |
| Total | 410 |
Chemical Reactions Analysis
Types of Reactions
N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and analogs from recent studies:
Key Observations :
- Stereochemistry : The Z-configuration at C5 is critical for activity, as seen in analogs like , where E/Z isomerism alters enzyme inhibition .
- Acetamide Modifications: The para-aminophenyl acetamide in the target compound contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in ), which may reduce metabolic stability .
Biological Activity
N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound that exhibits a range of biological activities. Its unique structure, which includes a thiazolidinone moiety and a phenylacetamide group, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 502.6 g/mol. Its IUPAC name is (5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one .
Biological Activity Overview
This compound has been investigated for various biological activities, including:
-
Antimicrobial Activity :
- Compounds with similar thiazolidinone structures have shown significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
- The compound has also demonstrated antifungal activity against various strains, indicating its potential as an antimicrobial agent .
-
Anticancer Properties :
- Research indicates that derivatives of thiazolidinones can inhibit cancer cell proliferation. For example, compounds structurally related to N-[4-{...}] have shown IC50 values between 7.0 and 20.3 µM against human cancer cell lines such as A549 (lung), PC-3 (prostate), and HepG2 (liver) .
- These compounds may also modulate microtubule dynamics, contributing to their antiproliferative effects .
- Enzyme Inhibition :
The biological activity of N-[4-{...}] is hypothesized to involve interaction with specific molecular targets within cells:
- Binding to Enzymes : The compound may bind to active sites on enzymes, altering their function and leading to downstream effects that inhibit bacterial growth or cancer cell proliferation.
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in apoptosis and cell cycle regulation, the compound may induce programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the efficacy of compounds related to N-[4-{...}] in different biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
